2-Iodo-3-methyl-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3IN. It is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 3-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group of 3-methyl-5-(trifluoromethyl)aniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Oxidation Products: Oxidized derivatives of the aniline ring can be obtained.
Scientific Research Applications
2-Iodo-3-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological disorders.
Material Science: It can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoaniline: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)aniline: Lacks both the iodine and methyl groups, leading to different applications and reactivity.
Uniqueness
2-Iodo-3-methyl-5-(trifluoromethyl)aniline is unique due to the combination of the iodine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Biological Activity
2-Iodo-3-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes a benzene ring substituted with an iodine atom, a methyl group, and a trifluoromethyl group. The molecular formula is C7H6F3IN. This arrangement enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its penetration through cell membranes. This characteristic is crucial for biological interactions, as it allows the compound to reach various cellular targets effectively. The presence of iodine and the nitrogen atom in the aniline position further enhances its potential interactions with biological systems, such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes. The mechanism of action may involve interference with bacterial enzyme activity or cell membrane integrity.
Antitumor Activity
In addition to antimicrobial effects, studies suggest that this compound may possess antitumor properties. Its structural features allow it to interact with specific cellular targets involved in tumor growth and proliferation. For instance, the trifluoromethyl group can enhance binding affinity to certain receptors or enzymes implicated in cancer pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some related compounds and their unique features:
Compound Name | Structural Features | Uniqueness |
---|---|---|
4-Nitro-2-(trifluoromethyl)aniline | Lacks iodine; contains a nitro group | Different electronic properties due to nitro group |
2-Iodo-4-(trifluoromethyl)aniline | Lacks methyl group; retains iodine and CF3 | Different steric and electronic effects |
1-Iodo-3,5-bis(trifluoromethyl)benzene | Contains two trifluoromethyl groups; lacks N | Enhanced lipophilicity but different reactivity |
2-Amino-5-iodobenzotrifluoride | Contains amino instead of methyl; retains iodine | Potentially different biological activity |
This table highlights how variations in structure can impact biological activity, emphasizing the importance of specific substituents in enhancing or diminishing the compound's effectiveness against biological targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria showed promising results, indicating significant inhibition zones compared to control groups. The study utilized standard disk diffusion methods to evaluate antibacterial activity.
- Antitumor Mechanism Investigation : Another research effort focused on the antitumor mechanisms of this compound in vitro using cancer cell lines. Results indicated that treatment with varying concentrations led to reduced cell viability and induced apoptosis, suggesting potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C8H7F3IN |
---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
2-iodo-3-methyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3H,13H2,1H3 |
InChI Key |
WGUMRJHAMGWMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.